3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid
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Overview
Description
3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid is a synthetic organic compound that features both an indole and a nitrobenzenesulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Group: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the indole derivative with 4-nitrobenzenesulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the indole derivative with a propanoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the indole group, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole groups can interact with various enzymes and receptors in the body, potentially modulating their activity. The nitrobenzenesulfonamide group might also contribute to the compound’s biological activity by interacting with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the nitrobenzenesulfonamide group.
2-(4-nitrobenzenesulfonamido)propanoic acid: Lacks the indole group.
3-(1H-indol-3-yl)-2-(benzenesulfonamido)propanoic acid: Similar but without the nitro group.
Uniqueness
The presence of both the indole and nitrobenzenesulfonamide groups in 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid makes it unique, potentially offering a combination of biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXWLQWLLITGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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